2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Generic capecitabine synthesis often suffers from low yields and expensive chromatographic purification. 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS 161599-46-8) provides a direct solution: • >60% yield via enzymatic pyrimidine-nucleoside phosphorylase catalysis, eliminating silica gel chromatography. • Elevated logP (+0.24) enables efficient ethyl acetate extraction, cutting aqueous waste. • Functions as Capecitabine EP Impurity C for analytical QC, with ≥98% purity and lot-specific COA. Ensure batch-to-batch consistency for ANDA/DMF submissions.

Molecular Formula C13H16FN3O6
Molecular Weight 329.28 g/mol
CAS No. 161599-46-8
Cat. No. B193516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
CAS161599-46-8
Synonyms5’-Deoxy-5-fluoro-cytidine 2’,3’-Diacetate; 
Molecular FormulaC13H16FN3O6
Molecular Weight329.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1
InChIKeyNWJBWNIUGNXJGO-RPULLILYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine: Key Intermediate, Impurity Standard, and Antiviral Analog


2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS 161599-46-8) is a synthetic nucleoside analog that serves as a key intermediate in the industrial synthesis of the antineoplastic prodrug capecitabine and is also a designated pharmacopoeial impurity (Capecitabine EP Impurity C) [1]. The compound is a member of the cytidine class, characterized by the acetylation of the 2' and 3' hydroxyl groups and the deoxygenation of the 5' position of the ribose moiety . As a metabolite of capecitabine, it is part of the enzymatic cascade that ultimately generates the active cytotoxic agent 5-fluorouracil (5-FU) [2]. This specific structural configuration confers a defined set of physicochemical properties that are critical for its use as an analytical reference standard and as a synthetic building block in pharmaceutical manufacturing.

Non-Interchangeability with Capecitabine, 5'-DFCR, and Fluoropyrimidine Analogs


In the context of pharmaceutical quality control and capecitabine synthesis, the specific acetylation pattern of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (the 2',3'-diacetate) is non-interchangeable with its deacetylated analog, 5'-deoxy-5-fluorocytidine (5'-DFCR), or other N4-substituted derivatives. The diacetylated form is the direct precursor in the final step of capecitabine synthesis, where it undergoes selective N4-alkyloxycarbonylation [1]. Substitution with a non-acetylated analog would alter the reactivity and regioselectivity of this critical step, leading to different byproducts and unacceptable yields in a regulated manufacturing process. Furthermore, this compound is a defined and named impurity in multiple pharmacopoeias (e.g., Capecitabine EP Impurity C), requiring its use as a specific, well-characterized reference standard for method validation and batch release testing. Using a related, but structurally different, compound as a surrogate for this specific impurity would invalidate analytical methods and fail to meet regulatory compliance for impurity profiling [2].

Comparative Evidence: Synthesis, Physicochemical Properties, and Antiviral Activity


Enzymatic Synthesis Yield and Crystallization Purity Advantage

As a defined pharmacopoeial impurity (Capecitabine EP Impurity C), 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is supplied with a certified purity of ≥98% by HPLC, which is essential for its function as an analytical reference standard for impurity profiling and method validation in capecitabine drug substance and product testing . This level of purity and consistency is a strict requirement for its use in quantitative analyses, a standard that is not guaranteed for non-certified, general-purpose 5'-deoxy-5-fluorocytidine derivatives often supplied with broader or unspecified purity ranges.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Lipophilicity Shift and Organic Solvent Extractability

The compound exhibits a narrow and well-defined melting point range (191-196 °C , 185-192 °C ) and specific optical rotation (+9.6°, c=1% in Methanol ; +75° to +84° ), which are critical identity and quality attributes for raw material control in cGMP manufacturing. Its calculated LogP of 0.24 and density of 1.6±0.1 g/cm³ provide crucial data for predicting solubility, partitioning behavior, and processability, enabling more predictable scale-up compared to less-characterized nucleoside analogs where these key parameters are often unreported or vary widely between batches.

Process Chemistry Formulation Development Physicochemical Characterization

Distinct Optical Rotation and Melting Point for Pharmacopeial Identity

This compound is the direct, penultimate intermediate in the patented enzymatic composite chemical synthesis of capecitabine, where it undergoes a final N4-alkyloxycarbonylation step [1]. The described enzymatic route claims advantages in yield and quality over alternative methods. This established, scalable synthetic utility is a key differentiator from other 5'-deoxy-5-fluorocytidine analogs, such as the non-acetylated 5'-DFCR (CAS 66335-38-4), which is an upstream intermediate or a metabolite but is not the immediate precursor for the final, critical carbamate formation in the most efficient commercial routes [2].

Synthetic Organic Chemistry Process R&D Capecitabine Manufacture

Pharmacopeial Impurity Designation: EP Impurity C versus Impurity A

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is a known metabolite of the prodrug capecitabine [1][2]. This established metabolic role is critical for its application as a reference standard in the development and validation of LC-MS/MS methods for the simultaneous quantification of capecitabine and its metabolites (5'-DFCR, 5'-DFUR, 5-FU, FBAL) in biological matrices [3]. While the deacetylated metabolite, 5'-DFCR, is the primary analyte measured in plasma, the diacetylated form serves as a distinct and stable analytical reference for method development, chromatographic optimization, and stability studies. This specific application is not shared by other structurally similar nucleosides that are not part of the capecitabine metabolic pathway.

Drug Metabolism Pharmacokinetics LC-MS/MS Method Development

Application Scenarios: API Manufacturing, Quality Control, and Antiviral Discovery


Enzymatic-Route Intermediate for Cost-Optimized Capecitabine API Synthesis

Procurement of high-purity 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is essential for QC laboratories and CROs performing impurity profiling of capecitabine API and finished dosage forms. As a designated EP impurity, this compound is used to spike samples for method validation (accuracy, precision, LOD/LOQ), to generate calibration curves, and as a system suitability standard in HPLC and UPLC analyses, directly supporting the evidence in Section 3 regarding its ≥98% purity and pharmacopoeial status [1][2].

EP Impurity C Reference Standard for ANDA Impurity Profiling

Chemical process R&D teams utilize this specific intermediate to execute and optimize the final step in capecitabine manufacturing. The defined physicochemical properties (melting point, optical rotation) and its role as the penultimate precursor allow for robust in-process control and quality-by-design approaches, as established in Section 3. Its use is critical for achieving consistent yields and purity in the production of the API [1].

HBV Reverse Transcriptase Inhibitor Screening and SAR Expansion

DMPK and bioanalytical laboratories require this compound as an authentic metabolite reference standard. It is used during the development and validation of LC-MS/MS methods to optimize chromatographic separation, determine extraction recovery, and assess matrix effects, ensuring the accuracy and reliability of quantitative assays for capecitabine and its metabolites in preclinical and clinical samples, as supported by the evidence in Section 3 [2][3].

LC-MS/MS Reference Standard for Metabolite Identification

Research groups investigating the enzymatic activation of nucleoside prodrugs, particularly the carboxylesterase-cytidine deaminase-thymidine phosphorylase cascade, utilize this compound as a substrate or a defined intermediate. Its role as a metabolite of capecitabine makes it a valuable tool for in vitro studies dissecting the sequential steps of prodrug conversion and for characterizing enzyme kinetics, a unique application relative to other non-pathway-related nucleoside analogs [2].

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